Spiro[3.5]nonan-2-ylmethanamine

Catalog No.
S12368016
CAS No.
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[3.5]nonan-2-ylmethanamine

Product Name

Spiro[3.5]nonan-2-ylmethanamine

IUPAC Name

spiro[3.5]nonan-2-ylmethanamine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9H,1-8,11H2

InChI Key

APYWMMPGEMCQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)CN

Spiro[3.5]nonan-2-ylmethanamine is a primary amine featuring a spirocyclic hydrocarbon framework where a cyclobutane and a cyclohexane ring are joined by a single, shared carbon atom. This structure imparts significant conformational rigidity, presenting the aminomethyl group on a well-defined three-dimensional vector. Unlike flexible aliphatic or planar aromatic amines, its utility stems from its ability to introduce a precise and locked spatial orientation, a critical attribute in medicinal chemistry and materials science for optimizing molecular interactions and physicochemical properties. [REFS-1, REFS-2]

Research Fit

Fragment-based design

Carbocyclic spiro scaffold with reported drug-like logP and polarity for CNS-permissive fragment libraries.

Fsp³ enrichment

Entirely sp³-hybridised core (Fsp³ = 1.0) for three-dimensional diversity-oriented screening collections.

Primary amine handle

Free –CH₂NH₂ enables amide coupling, reductive amination, and urea synthesis in parallel library elaboration.

Replacing Spiro[3.5]nonan-2-ylmethanamine with simpler, non-spirocyclic analogs like cyclohexylmethanamine eliminates the precise three-dimensional geometry and conformational restriction that is often the primary reason for its selection. [1] Even substitution with other spirocyclic amines, such as a spiro[4.5]decane analog, will alter the bond angles and the spatial projection of the amine functionality. This seemingly minor change can significantly disrupt binding affinity to biological targets, modify crystal packing, and alter pharmacokinetic properties, making such analogs unsuitable as direct drop-in replacements in established synthesis routes or optimized molecular designs. [2]

Substitution Risk

7-ylmethanamine regioisomer

Reported nanomolar cathepsin B inhibition (absent in 2-isomer) alters biological target profile; steric and conformational differences preclude direct substitution.

Spiro[3.5]nonan-2-amine (no methylene)

Elimination of the methylene rotor reduces conformational freedom; binding pose and vector may shift compared to the methanamine analog.

N-ethyl secondary amine analog

Higher lipophilicity (ΔXLogP3 +0.9) and reduced polarity (ΔtPSA –14 Ų) alter pharmacokinetic profile; limited derivatisation scope versus primary amine.

Precursor Suitability: Key Building Block for Potent Spiro-Lactam NMDA Receptor Modulators

Spiro[3.5]nonan-2-ylmethanamine is identified as a key synthetic precursor for a patented series of novel spiro-lactam compounds designed as potent modulators of the NMDA receptor for the treatment of depression and related disorders. [1] The successful synthesis and high potency of the final compounds, which incorporate the intact spiro[3.5]nonane core, validate this amine's utility as a robust and compatible building block for complex, multi-step synthetic routes targeting high-value CNS therapeutics. The choice of this specific scaffold is integral to the novelty and function of the patented final molecules.

Evidence DimensionPrecursor for Patented Active Pharmaceutical Ingredient (API)
Target Compound DataSuccessfully utilized as a key building block in the synthesis of patented spiro-lactam NMDA receptor modulators.
Comparator Or BaselineGeneric or alternative amines not specified for the synthesis of the target spiro-lactam series in the patent.
Quantified DifferenceEnables the synthesis of final compounds with demonstrated biological activity and intellectual property protection.
ConditionsMulti-step organic synthesis as described in patent WO2018026763A1.

This demonstrates the compound's proven utility and compatibility in complex syntheses for creating novel, high-value, patent-protected pharmaceutical agents.

Regioisomeric target divergence
Reported
2-isomer: no reported cathepsin B inhibition. 7-isomer: reported nanomolar cathepsin B inhibitor active in neuropathic pain models.
Supports regioisomer-dependent target selectivity context.
Cross-study comparison; confirm with orthogonal target profiling.

Scaffold Efficacy: Spiro[3.5]nonane Core Enables Potent and Orally Bioavailable GPR119 Agonists

In a drug discovery program targeting type 2 diabetes, a closely related analog, 7-azaspiro[3.5]nonane, was used to develop a series of potent GPR119 agonists. The optimized compound from this series, 54g, demonstrated high potency with a human GPR119 EC50 of 1.0 nM. [1] Furthermore, it exhibited a desirable pharmacokinetic profile and a significant glucose-lowering effect in an oral glucose tolerance test in diabetic rats. This provides strong evidence for the spiro[3.5]nonane core's ability to serve as a superior scaffold for developing orally active drugs with favorable metabolic stability, a critical consideration in precursor selection.

Evidence DimensionBiological Potency of Derivative (EC50)
Target Compound DataThe spiro[3.5]nonane core is central to a class of compounds where the lead candidate (54g) shows a human GPR119 EC50 of 1.0 nM.
Comparator Or BaselineNot specified; the program was designed around the spiro[3.5]nonane scaffold, implying its advantages over other potential cores.
Quantified DifferenceAchieves nanomolar potency, indicating a highly efficient interaction with the biological target enabled by the scaffold's geometry.
ConditionsIn vitro GPR119 receptor activation assay.

This validates the procurement of the spiro[3.5]nonane scaffold for drug discovery programs requiring excellent potency and favorable pharmacokinetic properties.

Conformational flexibility
Reported
Rotatable bonds: 1 vs 0 (Δ = +1); MW: +14.02 g/mol; XLogP3: +0.2
Increases conformational sampling for sterically demanding binding pockets.
PubChem computed properties; tPSA identical (26 Ų).
Lipophilicity-polarity trade-off
Reported
ΔXLogP3 +0.9; ΔtPSA –14 Ų; ΔMW +28.06 vs. N-ethyl analog
Primary amine offers broader derivatisation scope and more balanced logP.
Secondary amine may be considered when higher logP is specifically required.
Amine functionalisation effect
Reported
ΔXLogP3 –1.6; ΔtPSA +26 Ų; added 1 HBD, 1 HBA vs. parent hydrocarbon
Converts undruggable hydrocarbon into lead-like fragment space.
Pre-functionalised amine avoids in-house C–H amination chemistry.
Carbocyclic vs. heterocyclic core
Class-level
Carbocyclic: XLogP3 2.6, avoids N-dealkylation; 7-azaspiro[3.5]nonane: XLogP3 1.8, reported sigma receptor ligands.
Carbocyclic scaffold may support CNS target engagement and metabolic stability.
Class-level inference; metabolic advantage requires experimental validation.

Precursor for Novel CNS-Targeting Therapeutics

As a validated building block for potent NMDA receptor modulators, this compound is a strategic choice for research programs developing novel therapeutics for depression, anxiety, and other neurological disorders where precise 3D orientation is necessary to achieve receptor subtype selectivity and desired activity. [1]

Scaffold for Drug Candidates Requiring Favorable Pharmacokinetics

Based on the success of the closely related spiro[3.5]nonane core in producing potent and orally bioavailable GPR119 agonists, this amine is highly suitable for lead optimization campaigns aiming to improve metabolic stability, solubility, and overall drug-like properties for targets in metabolic disease, oncology, or inflammation. [2]

Fragment-Based Discovery to Explore 3D Chemical Space

In fragment-based screening and library design, this compound serves as a rigid, sp3-rich fragment to probe protein binding sites that are not accessible to flat, aromatic molecules. Its use can accelerate the identification of novel hits with improved physicochemical properties compared to less three-dimensional starting points. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based CNS library design
Carbocyclic spiro scaffold with reported logP and polarity consistent with CNS drug space
Orthogonal selectivity profiling (e.g., cathepsin B) to confirm target engagement specificity
Strain-release bioconjugation research
Cyclobutane ring strain with amine vector anchored on the strained four-membered ring
Assess proximity-driven reactivity in target binding assays
Carbocyclic bioisostere for N-heterocycles
Absence of ring nitrogen avoids common metabolic soft spots associated with N-heterocycles
Evaluate metabolic stability and off-target profile in lead optimisation series
Three-dimensional screening library construction
Entirely sp³-hybridised scaffold with primary amine diversification point and fragment-sized molecular weight
Confirm synthetic tractability and physicochemical property retention across analog sets

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

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